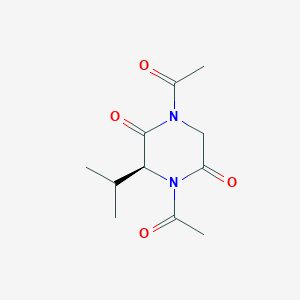
2,5-Piperazinedione, 1,4-diacetyl-3-(1-methylethyl)-, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Piperazinedione, 1,4-diacetyl-3-(1-methylethyl)-, (S)- involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperazinedione ring and the introduction of the acetyl and isopropyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to meet the required quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Piperazinedione, 1,4-diacetyl-3-(1-methylethyl)-, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl groups.
Wissenschaftliche Forschungsanwendungen
2,5-Piperazinedione, 1,4-diacetyl-3-(1-methylethyl)-, (S)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications in treating inflammatory diseases, asthma, and COPD.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 2,5-Piperazinedione, 1,4-diacetyl-3-(1-methylethyl)-, (S)- involves the inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) in cells. This results in anti-inflammatory and bronchodilator effects. The compound also modulates various signaling pathways, contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Piperazinedione, 1,4-diacetyl-3-(1-methylethyl)-: A similar compound with slight structural differences.
2,5-Piperazinedione, 1,4-diacetyl-3-(1-methylethyl)-, ®-: The enantiomer of the (S)-form, with different biological activity.
Other Piperazinedione Derivatives: Compounds with variations in the acetyl and isopropyl groups.
Uniqueness
2,5-Piperazinedione, 1,4-diacetyl-3-(1-methylethyl)-, (S)- is unique due to its specific stereochemistry and selective inhibition of phosphodiesterase enzymes. This gives it distinct therapeutic properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
75525-21-2 |
|---|---|
Molekularformel |
C11H16N2O4 |
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
(3S)-1,4-diacetyl-3-propan-2-ylpiperazine-2,5-dione |
InChI |
InChI=1S/C11H16N2O4/c1-6(2)10-11(17)12(7(3)14)5-9(16)13(10)8(4)15/h6,10H,5H2,1-4H3/t10-/m0/s1 |
InChI-Schlüssel |
RPWRPASEOIGKGA-JTQLQIEISA-N |
Isomerische SMILES |
CC(C)[C@H]1C(=O)N(CC(=O)N1C(=O)C)C(=O)C |
Kanonische SMILES |
CC(C)C1C(=O)N(CC(=O)N1C(=O)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















